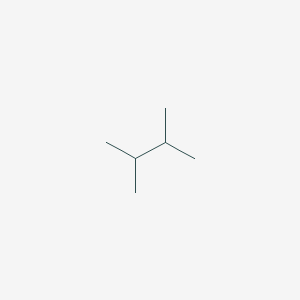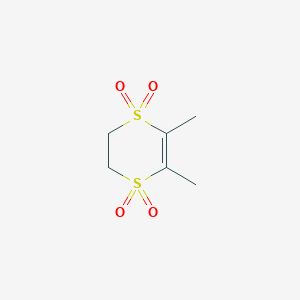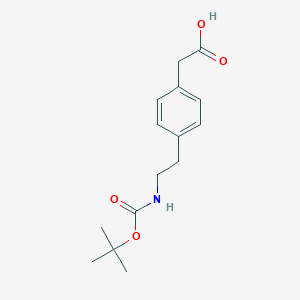
Ácido 2-(4-(2-((terc-butoxicarbonil)amino)etil)fenil)acético
Descripción general
Descripción
The compound 2-(4-(2-((Tert-butoxycarbonyl)amino)ethyl)phenyl)acetic acid is a chemical of interest in various research studies. It is related to compounds that have been synthesized and analyzed for their molecular structure and chemical properties. For instance, the compound 2-(1-Amino-4-tert-butylcyclohexyl)acetic acid hemihydrate is a zwitterionic molecule that forms sandwich-like layers in its crystalline form, indicating a potential for interesting intermolecular interactions .
Synthesis Analysis
Synthesis of related compounds involves the use of tert-butoxycarbonyl (Boc) protected amino groups. For example, the synthesis of 2-(2-amino-4-thiazolyl)-(Z)-2-[(1-tert-butoxycarbonyl-1-methyl-ethoxy)-imino] acetic acid benzothiazolyl thioester was achieved with high yield under optimized conditions, indicating the efficiency of using tert-butoxycarbonyl groups in synthesis . This suggests that similar methods could be applied to synthesize the compound of interest.
Molecular Structure Analysis
The molecular structure of compounds with tert-butoxycarbonyl groups often includes zwitterionic forms, as seen in the hemihydrate form of 2-(1-Amino-4-tert-butylcyclohexyl)acetic acid . The presence of intramolecular hydrogen bonds can stabilize these structures, which may also be relevant for the compound of interest.
Chemical Reactions Analysis
The tert-butoxycarbonyl group is known to influence the acid-dissociation equilibria of alpha-substituted acetic acids. The electron-withdrawing character of the aminoxyl group, for example, lowers the pKCOOH values, which could be an important consideration in the reactivity of the compound of interest . Additionally, the presence of tert-butoxycarbonyl groups is compatible with various chemical reactions, such as the Lossen rearrangement, without causing racemization .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds with tert-butoxycarbonyl groups are influenced by their molecular structure. The zwitterionic nature of these compounds can lead to unique solubility and crystallization behaviors . The substituent effect of tert-butylaminoxyl groups on acid-dissociation equilibria provides insight into the acidity and potential reactivity of these compounds . Furthermore, the ability to undergo reactions like the Lossen rearrangement while maintaining the integrity of protective groups speaks to the stability and versatility of these compounds .
Aplicaciones Científicas De Investigación
Síntesis de Péptidos
Este compuesto se utiliza como bloque de construcción en la síntesis de péptidos. El grupo terc-butoxicarbonil (Boc) sirve como grupo protector para las aminas, lo que permite la adición secuencial de aminoácidos sin reacciones secundarias no deseadas . El grupo Boc se puede eliminar en condiciones ácidas una vez que se ensambla la cadena peptídica, convirtiéndolo en un elemento básico en los protocolos de síntesis de péptidos.
Ciencia de Materiales
El derivado de aminoácido protegido con Boc se puede utilizar en la ciencia de materiales para la creación de polímeros con propiedades específicas. Estos polímeros pueden diseñarse para tener características biodegradables, lo que los hace útiles en aplicaciones biomédicas como andamios de ingeniería de tejidos .
Degradación Proteica Dirigida
El compuesto encuentra aplicación en el campo de la degradación proteica dirigida. Actúa como un enlace en el desarrollo de PROTAC (Quimeras de direccionamiento de proteólisis), que son moléculas diseñadas para inducir la degradación de proteínas específicas dentro de las células .
Catálisis Orgánica
En la catálisis orgánica, este compuesto se puede utilizar para facilitar reacciones como la reacción aza-Henry, que es importante para la construcción de compuestos que contienen nitrógeno. El grupo Boc asegura que la funcionalidad de la amina no interfiera con el proceso catalítico .
Mecanismo De Acción
Target of Action
It is known that this compound is a derivative of tert-butoxycarbonyl (boc)-protected amino acids . Boc-protected amino acids are commonly used in peptide synthesis, suggesting that this compound may interact with peptide or protein targets .
Mode of Action
Boc-protected amino acids, from which this compound is derived, are known to be used in the synthesis of peptides . The Boc group serves as a protective group for the amino group during peptide synthesis, preventing unwanted side reactions
Biochemical Pathways
Given its structural similarity to boc-protected amino acids, it can be hypothesized that this compound may be involved in peptide synthesis or modification pathways
Pharmacokinetics
It is known that the compound is soluble in water or 1% acetic acid, and also soluble in ethyl acetate and methanol
Result of Action
Given its structural similarity to boc-protected amino acids, it can be hypothesized that this compound may have effects related to peptide synthesis or modification
Action Environment
It is known that the compound should be stored in a dark place, sealed in dry, at room temperature This suggests that light, moisture, and temperature may affect the stability of the compound
Propiedades
IUPAC Name |
2-[4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16-9-8-11-4-6-12(7-5-11)10-13(17)18/h4-7H,8-10H2,1-3H3,(H,16,19)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTKJXERAGOFHHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
132691-14-6 | |
| Record name | 2-[4-(2-{[(tert-butoxy)carbonyl]amino}ethyl)phenyl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

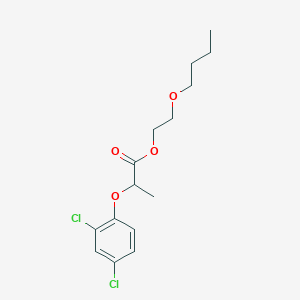
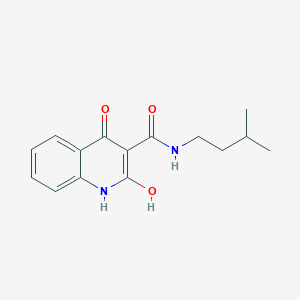
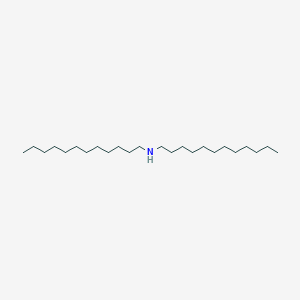
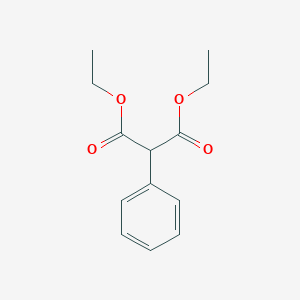
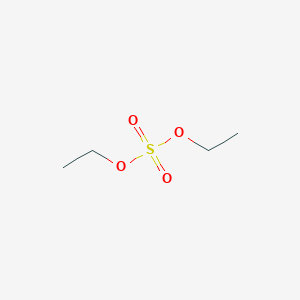


![5-[(2-Propyn-1-yloxy)methyl]pyrimidine](/img/structure/B166053.png)

